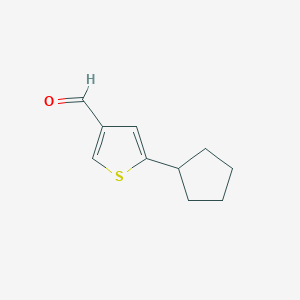
5-Cyclopentylthiophene-3-carbaldehyde
説明
5-Cyclopentylthiophene-3-carbaldehyde is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Cyclopentylthiophene-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current research findings regarding its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclopentyl thiophene derivatives with suitable aldehydes or carboxylic acids. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has shown effectiveness against:
- Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungi : Candida albicans and Aspergillus niger.
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:
- Acute Myeloid Leukemia (AML) : Demonstrated an IC50 value of approximately 0.003 µM in MOLM-13 cells .
- Small Cell Lung Cancer (SCLC) : Exhibited significant cytotoxicity with an IC50 value of 0.0005 µM .
The mechanism of action appears to involve the modulation of pro-inflammatory cytokines, which are crucial in tumor progression and metastasis.
Case Studies and Research Findings
A number of case studies highlight the biological activity of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups. The compound's ability to penetrate biological membranes enhances its therapeutic potential.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound may inhibit specific signaling pathways involved in cell proliferation and survival, such as the NF-kB pathway.
Data Table: Biological Activity Overview
特性
IUPAC Name |
5-cyclopentylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-6-8-5-10(12-7-8)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXVQLRVBQLRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















